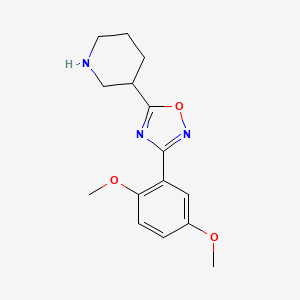

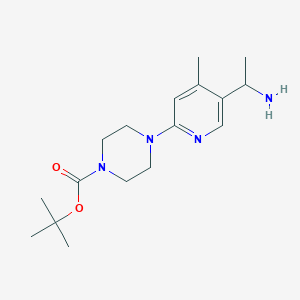

![molecular formula C13H9BrN2 B11807023 4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11807023.png)

4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ブロモ-5-フェニル-1H-ピロロ[2,3-b]ピリジンは、4位に臭素原子、5位にフェニル基が置換されたピロロ[2,3-b]ピリジンコアを特徴とする複素環化合物です。この化合物は、その潜在的な生物活性と、さまざまな薬理活性分子の合成におけるビルディングブロックとしての役割から、医薬品化学において大きな注目を集めています。

2. 製法

合成ルートと反応条件

4-ブロモ-5-フェニル-1H-ピロロ[2,3-b]ピリジンの合成は、通常、以下の手順で実施されます。

出発物質: 合成は、2-アミノピリジンやフェニルアセチレンなどの市販の出発物質から始まります。

環化: 最初のステップでは、パラジウム触媒条件下で、2-アミノピリジンとフェニルアセチレンを環化させて、ピロロ[2,3-b]ピリジンコアを形成します。

臭素化: 得られた中間体を、ジクロロメタンなどの適切な溶媒の存在下、N-ブロモスクシンイミド(NBS)などの臭素化剤を用いて4位で臭素化します。

工業生産方法

工業的な設定では、4-ブロモ-5-フェニル-1H-ピロロ[2,3-b]ピリジンの生産は、同様の合成ルートを用いる場合がありますが、大規模合成に最適化されます。これには、反応効率と収率を高めるために連続フロー反応器を使用することや、再結晶やクロマトグラフィーなどの堅牢な精製技術の実施が含まれます。

3. 化学反応の解析

反応の種類

4-ブロモ-5-フェニル-1H-ピロロ[2,3-b]ピリジンは、さまざまな化学反応を起こします。これには、以下のような反応が含まれます。

置換反応: 4位にある臭素原子は、適切な条件下でアミンやチオールなどのさまざまな求核剤と置換することができます。

酸化と還元: この化合物は、酸化して対応するN-オキシドを生成したり、還元して脱ハロゲン化生成物を生成したりすることができます。

カップリング反応: スズキカップリングや薗頭カップリングなどのクロスカップリング反応に関与することができます。

一般的な試薬と条件

置換: アミンやチオールなどの求核剤、多くの場合、炭酸カリウムなどの塩基の存在下。

酸化: m-クロロ過安息香酸(m-CPBA)などの酸化剤。

還元: 水素ガスを用いたパラジウムカーボン(Pd/C)などの還元剤。

カップリング: パラジウム触媒(例:Pd(PPh3)4)と炭酸セシウムなどの塩基。

主な生成物

これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、アミンによる置換ではアミノ誘導体が生成され、ボロン酸によるスズキカップリングではビアリール化合物が生成されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and phenylacetylene.

Cyclization: The initial step involves the cyclization of 2-aminopyridine with phenylacetylene under palladium-catalyzed conditions to form the pyrrolo[2,3-b]pyridine core.

Bromination: The resulting intermediate is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like cesium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an amino derivative, while a Suzuki coupling with a boronic acid produces a biaryl compound.

科学的研究の応用

4-ブロモ-5-フェニル-1H-ピロロ[2,3-b]ピリジンは、科学研究においていくつかの応用があります。

医薬品化学: これは、特にがんに関与する線維芽細胞増殖因子受容体(FGFR)を標的とするキナーゼ阻害剤を設計するための足場として役立ちます.

生物学的研究: 細胞シグナル伝達経路の研究や抗がん剤の開発に用いられます。

化学生物学: 生物学的プロセスや分子間相互作用を調査するためのプローブとして機能します。

材料科学: 有機半導体などの高度な材料の合成に用いられています。

作用機序

4-ブロモ-5-フェニル-1H-ピロロ[2,3-b]ピリジンがその効果を発揮する機序は、主に特定の酵素や受容体の阻害によるものです。例えば、FGFR阻害剤として、受容体のATP結合部位に結合し、その活性化とそれに続く下流シグナル伝達を阻害します。 この阻害は、がん細胞の増殖抑制とアポトーシスの誘導につながる可能性があります .

類似化合物との比較

類似化合物

4-ブロモ-1H-ピロロ[2,3-b]ピリジン: 5位にフェニル基がないため、生物活性や結合親和性に影響を与える可能性があります。

5-フェニル-1H-ピロロ[2,3-b]ピリジン: 4位に臭素原子が存在しないため、反応性や生物学的標的との相互作用が変化する可能性があります。

4-クロロ-5-フェニル-1H-ピロロ[2,3-b]ピリジン: 臭素を塩素で置換することで、化学的性質や生物活性に影響を与える可能性があります。

独自性

4-ブロモ-5-フェニル-1H-ピロロ[2,3-b]ピリジンは、臭素原子とフェニル基の両方が存在するため、独特の化学反応性と、創薬における薬理フォアとしての可能性を秘めています。 さまざまな化学変換を受ける能力と、重要な生物学的標的を阻害する効果から、研究開発における貴重な化合物となっています .

特性

分子式 |

C13H9BrN2 |

|---|---|

分子量 |

273.13 g/mol |

IUPAC名 |

4-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine |

InChI |

InChI=1S/C13H9BrN2/c14-12-10-6-7-15-13(10)16-8-11(12)9-4-2-1-3-5-9/h1-8H,(H,15,16) |

InChIキー |

NIVIUKHWSYMBTR-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CN=C3C(=C2Br)C=CN3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11806975.png)

![tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate](/img/structure/B11807018.png)

![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylicacid](/img/structure/B11807031.png)